[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
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Overview
Description
[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is a heterocyclic compound that features a unique structure combining pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
It can be inferred that the compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis method is efficient and operationally simple, providing high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the one-pot synthesis method suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: This compound shares the triazole ring but differs in the fused quinoxaline structure.
[1,2,4]triazolo[1,5-a]pyridine: Similar in having a triazole ring, but with a different pyridine fusion.
[1,2,4]triazolo[4,3-a]pyrazine: Another related compound with a pyrazine ring instead of pyridazine.
Uniqueness
[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2S/c18-11(19)7-20-10-4-3-9-14-15-12(17(9)16-10)8-2-1-5-13-6-8/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGIWABBHGYFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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